Rebaudioside C is extracted from Stevia rebaudiana, a plant native to South America. This plant has been utilized for centuries for its sweet leaves. The classification of Rebaudioside C falls under the category of glycosides, specifically steviol glycosides, which are compounds formed from the sugar moiety and steviol aglycone.
The synthesis of Rebaudioside C can be achieved through various methods, including extraction from natural sources and enzymatic or chemical synthesis. A notable method involves the purification process that separates Rebaudioside C from other steviol glycosides such as Rebaudioside A and Stevioside.
The molecular formula of Rebaudioside C is with a molecular weight of approximately 951.01 g/mol . Its structure consists of:
Rebaudioside C participates in several chemical reactions, particularly in glycosylation processes where it acts as a donor substrate.
The sweetness of Rebaudioside C arises from its interaction with taste receptors on the human tongue. It binds to the sweet taste receptors (T1R2/T1R3), activating them and sending signals to the brain that are interpreted as sweetness.
Rebaudioside C possesses several notable physical and chemical properties:
Rebaudioside C has diverse applications across various industries:
Research continues into modifying Rebaudioside C through enzymatic processes to create novel sweeteners with tailored sensory profiles for enhanced consumer acceptance .
Rebaudioside C (Reb C) is a diterpenoid steviol glycoside synthesized within the specialized metabolic pathways of Stevia rebaudiana Bertoni. Its biosynthesis originates from fundamental photosynthetic precursors via the methylerythritol 4-phosphate (MEP) pathway localized within plastids. This pathway converts pyruvate and glyceraldehyde 3-phosphate into the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Sequential condensation reactions lead to the formation of geranylgeranyl diphosphate (GGPP), the universal diterpenoid precursor [1] [6].
GGPP undergoes cyclization catalyzed by ent-copalyl diphosphate synthase (CPS) to form ent-copalyl diphosphate. This intermediate is then converted to ent-kaurene by ent-kaurene synthase (KS). ent-Kaurene exits the plastid and enters the endoplasmic reticulum, where it is oxidized by the cytochrome P450 monooxygenase ent-kaurene oxidase (KO) to ent-kaurenoic acid (EKA). At this critical branch point, the pathway diverges from gibberellin biosynthesis. The key enzyme kaurenoic acid 13-hydroxylase (KAH), another cytochrome P450, hydroxylates EKA at the C-13 position to yield steviol, the aglycone core of all steviol glycosides [1] [6].
The subsequent glycosylation of steviol occurs in the cytosol, mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the carboxyl group at C-19 and the hydroxyl group at C-13 of steviol. The initial glycosylation typically occurs at the C-13 hydroxyl, forming steviolmonoside, followed by glycosylation at C-19 to produce steviolbioside. Further glycosylation steps lead to the formation of major glycosides like stevioside (glucose added to C-13 of steviolbioside by UGT74G1) and rebaudioside A (Reb A) (additional glucose added to the C-13 glucose of stevioside by UGT76G1). Reb C biosynthesis branches from Reb A. UGT76G1 catalyzes the addition of a β-1,6-linked glucose to the glucose residue attached to the C-19 carboxyl group of Reb A, resulting in the characteristic trisaccharide at C-19 and a disaccharide at C-13 (2 glucose units) that defines Reb C [1] [6] [9]. This step is competitive with the formation of Reb D and Reb M from Reb A, contributing to Reb C's typically lower abundance.
Table 1: Key Enzymes in the Steviol Glycoside Biosynthetic Pathway Leading to Rebaudioside C
Enzyme | Gene Symbol | Localization | Reaction Catalyzed | Primary Product |
---|---|---|---|---|
ent-Copalyl Diphosphate Synthase | CPS | Plastid | Cyclization of GGPP → ent-Copalyl Diphosphate | ent-Copalyl Diphosphate |
ent-Kaurene Synthase | KS | Plastid | Cyclization/Ionization of ent-Copalyl Diphosphate → ent-Kaurene | ent-Kaurene |
ent-Kaurene Oxidase | KO | Endoplasmic Reticulum | Oxidation of ent-Kaurene → ent-Kaurenoic Acid (EKA) | ent-Kaurenoic Acid (EKA) |
Kaurenoic Acid 13-Hydroxylase | KAH | Endoplasmic Reticulum | Hydroxylation of EKA at C-13 → Steviol | Steviol |
UDP-glucosyltransferase 85C2 | UGT85C2 | Cytosol | Glycosylation of Steviol at C-13 → Steviolmonoside | Steviolmonoside |
UDP-glucosyltransferase 74G1 | UGT74G1 | Cytosol | Glycosylation of Steviolbioside at C-13 → Stevioside | Stevioside |
UDP-glucosyltransferase 76G1 | UGT76G1 | Cytosol | 1. Glycosylation of Stevioside at C-13 → Rebaudioside A 2. Glycosylation of Rebaudioside A at C-19 (β-1,6) → Rebaudioside C | Rebaudioside A / Rebaudioside C |
The formation of Reb C is critically dependent on the regioselectivity and substrate specificity of specific UDP-glucosyltransferases (UGTs), with UDP-glucosyltransferase 76G1 (UGT76G1) playing the central role. UGT76G1 exhibits a degree of promiscuity, capable of acting on multiple steviol glycoside substrates. Its action on the major glycoside rebaudioside A (Reb A) determines the pathway towards Reb C, Reb D, or Reb M [1] [3] [6].
UGT76G1 catalyzes the transfer of a glucose moiety from UDP-glucose to Reb A. Crucially, for Reb C formation, this transfer occurs specifically to the C-2 position of the outermost glucose within the 1,4-linked disaccharide attached to the C-19 carboxyl group of Reb A. This results in a β-1,6 glycosidic bond, forming a branched trisaccharide structure at the C-19 position (Glc(β1-2)-[Glc(β1-3)]Glc). The disaccharide at the C-13 hydroxyl (Glc(β1-2)Glc) remains unchanged from Reb A. This specific β-1,6 linkage at C-19 distinguishes Reb C from other derivatives like Reb D (which has an additional glucose at C-13) or Reb M (which has additional glucoses at both C-13 and C-19, but with different linkages) [3] [6] [8].
The catalytic efficiency of UGT76G1 towards Reb A leading to Reb C is generally lower compared to its efficiency in producing other glycosides like Reb D from Reb A. This inherent enzymatic preference is a primary factor contributing to the naturally lower abundance of Reb C in most Stevia rebaudiana genotypes compared to stevioside or Reb A. Furthermore, UGT76G1 competes with other UGTs for substrates like Reb A. For instance, UDP-glucosyltransferase 94E13 (UGT94E13) primarily acts on Reb D, but its presence and activity can indirectly influence the pool of Reb A available for UGT76G1 [3] [8]. The precise three-dimensional structure of the UGT76G1 active site, particularly residues involved in recognizing the acceptor substrate (Reb A) and positioning the glucose donor for β-1,6 linkage formation, governs this specificity. Minor variations in this enzyme's structure across stevia cultivars or accessions may contribute to observed differences in Reb C accumulation.
Table 2: Key Glycosyltransferases Involved in Modifying Rebaudioside A and Their Products Relevant to Rebaudioside C
Glycosyltransferase | Primary Substrate | Glycosylation Site on Substrate | Linkage Formed | Main Product Formed | Relationship to Reb C |
---|---|---|---|---|---|
UGT76G1 | Rebaudioside A (Reb A) | Glucose at C-19 carboxyl (C-2 position of terminal glucose) | β-1,6 | Rebaudioside C (Reb C) | Directly synthesizes Reb C from Reb A |
UGT76G1 | Rebaudioside A (Reb A) | Glucose at C-13 hydroxyl (C-3 position of terminal glucose) | β-1,2 | Rebaudioside D (Reb D) | Competes for Reb A substrate |
UGT94E13 | Rebaudioside D (Reb D) | Glucose at C-13 hydroxyl (C-2 position of terminal glucose) | β-1,2 | Rebaudioside M (Reb M) | Consumes Reb D; indirectly influences Reb A pool available to UGT76G1 |
UGT91D / UGT94G1 | Stevioside / Rubusoside | Various sites | Various | Rebaudioside A (Reb A) / Dulcoside A | Produces the Reb A precursor substrate for UGT76G1 |
The glycosylation pattern, specifically the β-1,6 linkage at the C-19 position, significantly influences the physicochemical properties of Reb C. Compared to Reb A, this additional glucose alters the molecule's hydrophilicity, molecular conformation, and its interaction with taste receptors. While Reb C is significantly sweeter than sucrose (estimated around 50-120 times), it often contributes more noticeably to the lingering bitterness and licorice-like aftertaste associated with some crude stevia extracts compared to highly glycosylated forms like Reb M or Reb D. This sensory profile is directly linked to the specific arrangement and type of sugar attachments [3] [6] [9].
Rebaudioside C is consistently found at lower concentrations compared to stevioside and rebaudioside A in the leaves of Stevia rebaudiana. Typical reported levels range from trace amounts to approximately 1-2% of the dry leaf weight under standard cultivation conditions, whereas stevioside can constitute 5-10% and rebaudioside A 2-4% [1] [6] [9]. This lower abundance is intrinsically linked to the enzymatic mechanisms described previously, where UGT76G1 activity favors other products over Reb C from available substrates.
Significant genotypic variation exists in Reb C accumulation. Studies profiling stevia genotypes from diverse geographical origins grown under similar conditions reveal clear differences in their glycoside profiles. For instance:
Environmental factors and cultivation practices profoundly modulate the overall steviol glycoside content and the relative proportions of individual glycosides, including Reb C:
Table 3: Variation in Rebaudioside C Content in Stevia Genotypes from Different Geographical Origins
Genotype Geographical Origin | Typical Reb C Range (% Dry Leaf Weight) | Relative Abundance Among Minor Glycosides | Notes on Glycoside Profile |
---|---|---|---|
China | 0.5 - 1.5% | High | Often shows higher Reb D alongside Reb C. |
Australia | 0.4 - 1.4% | High | May have favorable Reb A / Stevioside ratio. |
India | 0.3 - 1.0% | Moderate | Variable profiles reported. |
Pakistan | 0.2 - 0.9% | Moderate | Often high in Stevioside. |
Egypt | 0.1 - 0.7% | Low-Moderate | Known for high total glycosides. |
Nigeria | 0.1 - 0.6% | Low-Moderate | Known for high total glycosides. |
Poland | 0.1 - 0.6% | Low-Moderate | Adapted to cooler climates. |
Morocco | 0.1 - 0.6% | Low-Moderate | Known for high total glycosides. |
Malaysia | Trace - 0.3% | Low | Generally lower minor glycosides. |
Paraguay | Trace - 0.4% | Low | Native origin; diverse genotypes exist. |
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: